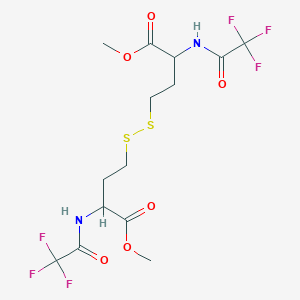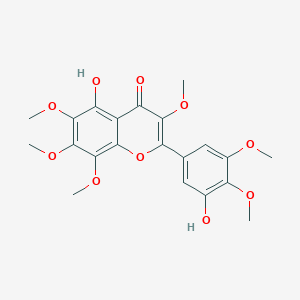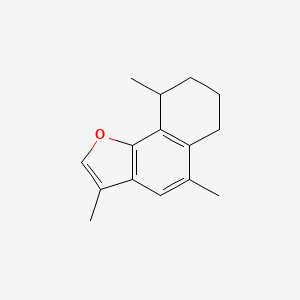
2-Phenyl-2-(phenylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-(phenylamino)ethan-1-ol is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is also known by its IUPAC name, 2-anilino-2-phenylethanol . This compound is characterized by the presence of both phenyl and phenylamino groups attached to an ethan-1-ol backbone, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-2-(phenylamino)ethan-1-ol can be synthesized through various methods. One common approach involves the reaction of benzaldehyde with aniline in the presence of a reducing agent such as sodium borohydride . The reaction typically proceeds under mild conditions, yielding the desired product with high regioselectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield . The process may also incorporate purification steps such as recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(phenylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives .
Scientific Research Applications
2-Phenyl-2-(phenylamino)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of 2-Phenyl-2-(phenylamino)ethan-1-ol is not fully understood. it is believed to exert its effects through the scavenging of free radicals and inhibition of inflammatory cytokine production. These properties contribute to its anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-(phenylamino)ethan-1-ol: C14H15NO
2-(Phenylamino)ethan-1-ol: C8H11NO
1-Phenyl-2-(phenylamino)ethan-1-ol: C14H15NO
Uniqueness
This compound stands out due to its dual functional groups, which provide versatility in synthetic applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-anilino-2-phenylethanol |
InChI |
InChI=1S/C14H15NO/c16-11-14(12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10,14-16H,11H2 |
InChI Key |
SZYXTSZZPUQJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12317032.png)




![Methyl 2-[13-(furan-3-yl)-2-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-4,11-dien-9-yl]acetate](/img/structure/B12317082.png)

![methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate](/img/structure/B12317090.png)
![2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B12317095.png)


